molecular formula C20H17FN4O2 B4878791 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4878791
M. Wt: 364.4 g/mol
InChI Key: KTNUAIHXPVCXCT-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of anilinoquinazoline derivatives and has shown promising results in inhibiting the activity of several tyrosine kinases, including FGFR1, FGFR2, and FGFR3.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the inhibition of the ATP-binding site of FGFR1, FGFR2, and FGFR3. This leads to the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation and survival. By inhibiting these pathways, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, inhibits cell migration and invasion, and reduces the formation of blood vessels in tumors. N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its selectivity for FGFR1, FGFR2, and FGFR3, which reduces the risk of off-target effects. It also has a high potency, with an IC50 value in the nanomolar range. However, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide has limited solubility in water, which can make it challenging to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One potential area of research is the development of more potent and selective inhibitors of FGFRs. Another area of research is the investigation of the combination of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, the use of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide in the treatment of other diseases, such as inflammatory disorders and metabolic disorders, warrants further investigation. Overall, the research on N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide has provided valuable insights into the role of FGFRs in cancer and has the potential to lead to the development of novel cancer therapies.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit the activity of FGFR1, FGFR2, and FGFR3, which are overexpressed in several types of cancers, including breast, lung, and prostate cancer. N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c21-14-5-6-18-16(9-14)13(10-23-18)7-8-22-19(26)11-25-12-24-17-4-2-1-3-15(17)20(25)27/h1-6,9-10,12,23H,7-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNUAIHXPVCXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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